Home > Products > Screening Compounds P115065 > 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one
1,3-Dihydro-imidazo[4,5-b]quinolin-2-one -

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

Catalog Number: EVT-10971762
CAS Number:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to a class of imidazoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of phosphodiesterase enzymes and in the treatment of thrombotic disorders. The structure features a fused imidazole and quinoline ring system, which contributes to its biological activity.

Source

The compound has been studied extensively in various scientific literature, including pharmacological evaluations and synthetic methodologies. Notable studies have demonstrated its efficacy as an antithrombotic agent and its ability to inhibit platelet aggregation through various mechanisms.

Classification

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one can be classified under the following categories:

  • Chemical Class: Heterocycles
  • Sub-class: Imidazoquinolines
  • Biological Activity: Phosphodiesterase inhibitors, antithrombotic agents
Synthesis Analysis

Methods

The synthesis of 1,3-dihydro-imidazo[4,5-b]quinolin-2-one typically involves several approaches, including cyclization reactions of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with suitable carbonyl compounds under acidic conditions.

Technical Details

A notable synthetic route includes:

  1. Formation of Imidazole Ring: The reaction of 2-aminobenzylamine with a carbonyl compound (such as an aldehyde or ketone) leads to the formation of the imidazole ring.
  2. Cyclization: Subsequent cyclization occurs via heating or refluxing in the presence of acids or bases.
  3. Purification: The product is typically purified using recrystallization or chromatography methods.

For example, a specific synthesis described in patents highlights the preparation of various derivatives through alkylation and halogenation reactions at different positions on the quinoline ring .

Molecular Structure Analysis

Structure

The molecular formula for 1,3-dihydro-imidazo[4,5-b]quinolin-2-one is C10H8N2OC_{10}H_{8}N_{2}O. The structure consists of a quinoline core fused with an imidazole ring, providing unique electronic and steric properties conducive to biological activity.

Data

  • Molecular Weight: 172.18 g/mol
  • Melting Point: Varies based on substituents but generally falls within the range of 150-200°C.
Chemical Reactions Analysis

Reactions

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one participates in various chemical reactions:

  • Alkylation: Introduction of alkyl groups at nitrogen positions enhances biological activity.
  • Halogenation: Substitution at specific positions can modify pharmacological properties.
  • Hydrogenation: Reduction reactions may lead to derivatives with altered activity profiles.

Technical Details

The reactivity of this compound allows for modifications that can lead to enhanced potency as phosphodiesterase inhibitors or other therapeutic agents .

Mechanism of Action

Process

The mechanism by which 1,3-dihydro-imidazo[4,5-b]quinolin-2-one exerts its biological effects primarily involves inhibition of phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells.

Data

Studies indicate that derivatives such as 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one demonstrate significant inhibitory effects on platelet aggregation and cAMP hydrolysis . The structural modifications at various positions influence the degree of inhibition observed.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic nitrogen atoms in the imidazole ring.

Relevant data include spectral analysis (NMR, IR) confirming the presence of functional groups characteristic of imidazoquinolines .

Applications

Scientific Uses

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one has several applications:

  • Pharmacology: Used in research as a model compound for developing new antithrombotic drugs.
  • Biochemistry: Studied for its role in modulating cellular signaling pathways through cAMP regulation.
  • Drug Development: Potential lead compound for designing novel inhibitors targeting phosphodiesterase III and IV enzymes.
Introduction to the Imidazoquinolinone Core Scaffold

Nomenclature and Isomeric Distinctions of Fused Heterocyclic Systems

The core structure of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one comprises a bicyclic system formed by fusion of imidazole and quinoline rings. Systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) guidelines:

  • Ring Fusion Designation: The "[4,5-b]" notation specifies attachment at the 4- and 5-positions of the imidazole ring to the b-edge (equivalent to positions 7a and 8 in the quinoline ring system) [1] [7].
  • Isomeric Differentiation: Critical distinction exists between imidazo[4,5-b]quinolin-2-ones and imidazo[4,5-c]quinolin-2-ones. In [4,5-b] isomers, the pyridine nitrogen occupies position 1 (adjacent to the fusion site), while in [4,5-c] isomers, it occupies position 2. This topological difference significantly impacts biological activity and molecular recognition [2] [7].
  • Tautomeric States: The 2-one carbonyl exists predominantly in the keto form, with hydrogen bonding possible at N1 or N3. Methylation studies confirm N1-H and N3-H tautomers exhibit distinct pharmacological profiles [1] [6].

Table 1: Key Isomeric and Nomenclature Features of Imidazoquinolinones

Structural FeatureImidazo[4,5-b]quinolin-2-oneImidazo[4,5-c]quinolin-2-one
Quinoline Nitrogen PositionPosition 1Position 2
Representative ActivityPDE3/PDE4 inhibition [1]PI3Kδ inhibition [2]
Ring Fusion Atoms (Imidazole)C4-C5 bonded to quinoline C8a-C8C4-C5 bonded to quinoline C4a-C4
Common Substituent Positions5,6,7,85,6,8,9

Historical Development as Cyclic Nucleotide Phosphodiesterase Inhibitors

The discovery pathway for this scaffold originated from efforts to identify novel platelet aggregation inhibitors:

  • Initial Lead Identification: Early work (1991) demonstrated that the unsubstituted parent compound 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one exhibited potent inhibition of human platelet cAMP phosphodiesterase (PDE) and ADP/collagen-induced platelet aggregation. This contrasted with structurally related anagrelide, which displayed thrombocytopenic effects [1] [6].
  • Structure-Activity Relationship Breakthrough: Systematic substitution revealed that 5-, 6-, 7- or 8-position modifications with alkyl (methyl), alkoxy (methoxy), or halogen (chloro) atoms dramatically enhanced potency. The 7,8-dimethyl derivative (designated BMY-20844) emerged as a clinical candidate due to its exceptional PDE inhibitory activity (IC₅₀ ~nM range) and efficacy in preventing thrombus formation in animal models [1] [8].
  • Synthetic Chemistry Advancements: A pivotal innovation was the development of the Wadsworth-Emmons reagent (diethyl [(2,5-dioxo-4-imidazolidinylidene)methyl]phosphonate). This enabled efficient condensation with ortho-nitrobenzaldehydes, followed by hydrogenation, cyclization, and oxidation to yield the target scaffold. This methodology streamlined access to diverse analogs and supported large-scale synthesis of BMY-20844 [6].

Table 2: Key Historical Milestones in Imidazo[4,5-b]quinolin-2-one Development

YearMilestoneSignificance
1991First report of imidazo[4,5-b]quinolin-2-ones as platelet PDE inhibitors [1]Established scaffold’s core biological activity and initial SAR
1992Development of amino/alkoxy-substituted derivatives with enhanced solubility [3]Addressed pharmaceutical limitations of early leads; improved PK properties
1991-1992Discovery of BMY-20844 (7,8-dimethyl analog) [1] [8]Advanced to clinical trials for thrombosis based on potency and hemodynamic profile
1994Patent covering derivatives for allergic/atopic diseases [7] [10]Expanded therapeutic applications beyond thrombosis

Therapeutic Rationale for Targeting Hematologic and Inflammatory Disorders

The scaffold’s primary therapeutic value stems from dual modulation of hematologic and inflammatory pathways:

  • Hematologic Targeting (PDE3 Inhibition): Platelet aggregation is critically regulated by intracellular cAMP levels. Inhibition of platelet-specific PDE3 elevates cAMP, suppressing activation pathways. Imidazo[4,5-b]quinolin-2-ones exhibit nanomolar IC₅₀ values against PDE3, correlating with inhibition of ADP-induced aggregation (IC₅₀ = 0.1–0.5 µM). Derivatives like BMY-20844 demonstrated efficacy in rabbit models of small vessel thrombosis without inducing thrombocytopenia—a key advantage over earlier agents [1] [3] [8].
  • Inflammatory Targeting (PDE4/PI3Kδ Modulation): Beyond PDE3, specific analogs show inhibitory activity against:
  • PDE4: An isoform pivotal in inflammatory cell signaling. Solubility-enhanced derivatives (e.g., 7-piperazinyl and 7-alkoxy alkanoic piperazinamide analogs) were designed to target this pathway for asthma/COPD applications [3] [7].
  • PI3Kδ: Although imidazo[4,5-c] isomers show greater selectivity here, [4,5-b] derivatives with specific 7-/8-substituents demonstrate cross-reactivity. PI3Kδ inhibition disrupts leukocyte signaling in rheumatoid arthritis and allergic inflammation [2] [10].
  • Molecular Optimization for Disease Indications: Strategic modifications address distinct therapeutic requirements:
  • Thrombosis: Lipophilic groups (methyl, chloro) at C7/C8 maximize PDE3 inhibition and antiaggregatory effects [1].
  • Inflammation: Incorporation of basic nitrogen atoms (piperazinyl groups) or carboxylic acids (e.g., acetic acid chains) via N7 or C7 substituents enhances aqueous solubility and targets extraplatelet PDE4/PI3Kδ. Compound 21h (7-[2-(4-cyclohexylmethylpiperazin-1-yl)-2-oxoethoxy]) exemplifies this strategy, achieving sub-nanomolar PDE inhibition while maintaining solubility suitable for oral dosing [3] [10].

Table 3: Key Therapeutic Targets and Optimized Derivatives

Therapeutic AreaPrimary TargetExemplary CompoundKey Structural FeaturesReported Activity
ThrombosisPDE3BMY-20844 (7,8-dimethyl) [1] [8]Lipophilic 7,8-dimethyl substituentsIC₅₀ (PDE3) = 0.15 µM; IC₅₀ (Aggregation) = 0.85 µM
Thrombosis/InflammationPDE3/PDE421h [3]7-(N-cyclohexylmethylpiperazinamide acetic acid)IC₅₀ (PDE3) = 0.4 nM; Solubility >1 mg/mL (pH 7.4)
InflammationPI3KδAnalog optimization from [4,5-c] scaffold [2]8-Fluoro, 9-methyl modificationsIC₅₀ (PI3Kδ) = 5–50 nM; >100-fold selectivity vs α/β/γ

This scaffold’s evolution demonstrates how rational structural manipulation tailors pharmacodynamics for distinct disorders—from hematologic PDE3 blockade to broader anti-inflammatory effects—while overcoming pharmaceutical limitations inherent to fused heterocyclic systems.

Properties

Product Name

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

IUPAC Name

1,3-dihydroimidazo[4,5-b]quinolin-2-one

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14)

InChI Key

BINWKEIURMBREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.